

(3-Amino-4-chlorophenyl)boronic acid hydrochloride structure and synthesis

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Compound of Interest

Compound Name: (3-Amino-4-chlorophenyl)boronic acid hydrochloride

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An In-Depth Technical Guide to **(3-Amino-4-chlorophenyl)boronic acid hydrochloride**: Structure, Synthesis, and Applications

Introduction

(3-Amino-4-chlorophenyl)boronic acid hydrochloride is a versatile bifunctional organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, incorporating a boronic acid, a primary amine, and a chloro-substituent on a phenyl ring, makes it a valuable building block in organic synthesis. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex molecules.^{[1][2]} The presence of the amino group provides a site for further functionalization, allowing for the construction of diverse molecular scaffolds, while the chlorine atom can influence the electronic properties and metabolic stability of derivative compounds.^[2] This guide provides a comprehensive overview of the structure, synthesis, and key applications of **(3-Amino-4-chlorophenyl)boronic acid hydrochloride** for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key properties of (3-Amino-4-chlorophenyl)boronic acid and its hydrochloride salt is presented below for quick reference.

Property	Value	Source
Compound Name	(3-Amino-4-chlorophenyl)boronic acid hydrochloride	[3]
CAS Number	850568-45-5	[3]
Molecular Formula	C ₆ H ₈ BCl ₂ NO ₂	[3]
Molecular Weight	207.85 g/mol	[3]
SMILES	Cl.NC1=C(Cl)C=CC(=C1)B(O)O	[3]
InChIKey	MTMLYYSBEQYCDJ-UHFFFAOYSA-N	[3]
Appearance	Solid	
Boiling Point	372.9±52.0 °C at 760 mmHg (for the free base)	[4]
Density	1.4±0.1 g/cm ³ (for the free base)	[4]

Synthesis of (3-Amino-4-chlorophenyl)boronic acid hydrochloride

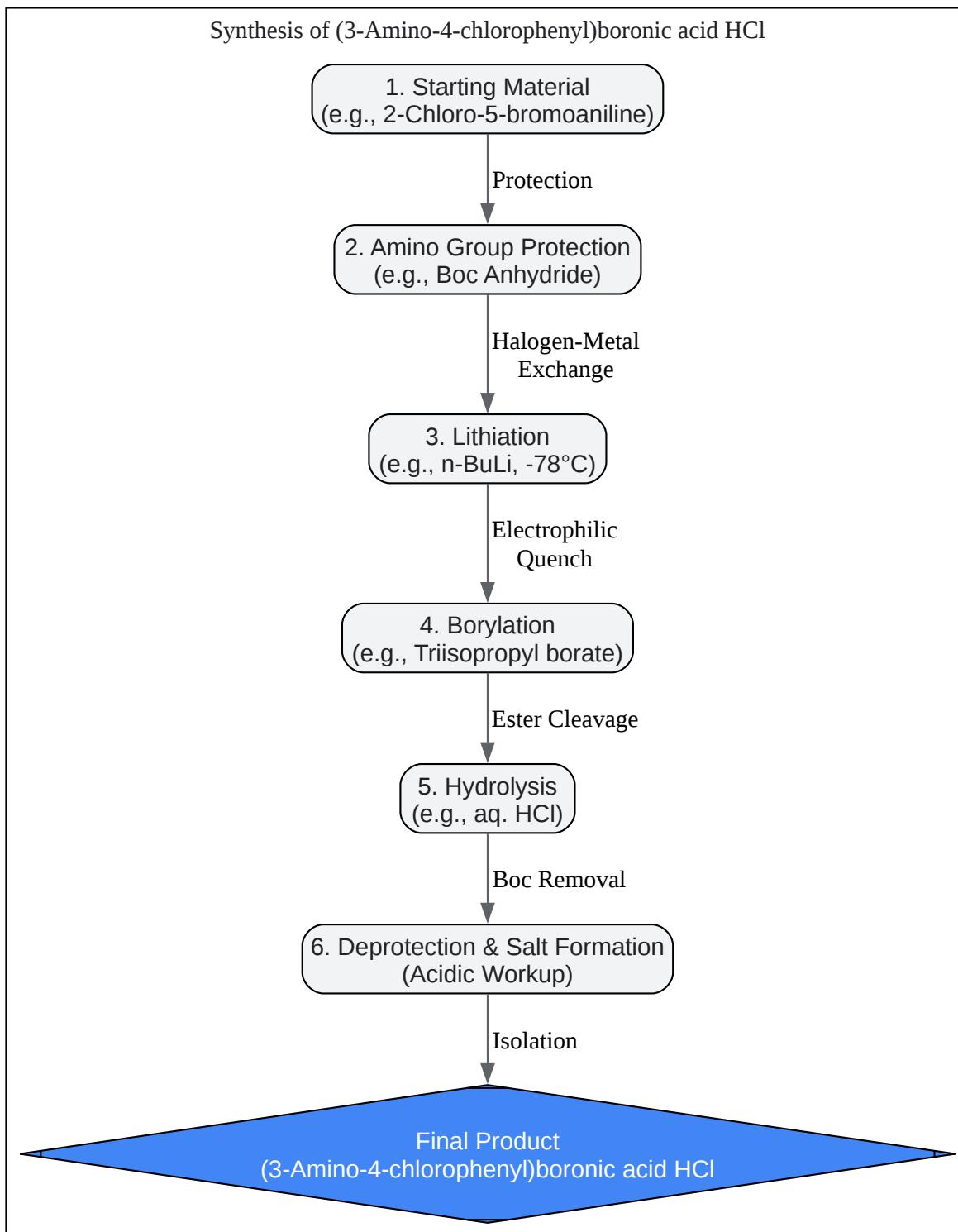
The synthesis of substituted phenylboronic acids often involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a borate ester, followed by acidic workup.^{[5][6]} For a molecule with a reactive amino group like (3-Amino-4-chlorophenyl)boronic acid, a protection strategy is typically required to prevent side reactions. The following is a representative, field-proven synthetic workflow.

Conceptual Synthetic Workflow

The synthesis can be logically broken down into four key stages:

- Starting Material Preparation: Halogenation of a commercially available substituted aniline.

- Organometallic Formation: Conversion of the aryl halide to an organolithium or Grignard reagent.
- Borylation: Reaction of the organometallic intermediate with a borate ester.
- Deprotection and Salt Formation: Removal of any protecting groups and formation of the hydrochloride salt.

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Caption: A generalized workflow for the synthesis of **(3-Amino-4-chlorophenyl)boronic acid hydrochloride**.

Detailed Experimental Protocol

This protocol describes a plausible and robust method for the laboratory-scale synthesis.

Materials:

- 2-Chloro-5-bromoaniline
- Di-tert-butyl dicarbonate (Boc₂O)
- Tetrahydrofuran (THF), anhydrous
- n-Butyllithium (n-BuLi), 2.5 M in hexanes
- Triisopropyl borate
- Hydrochloric acid (HCl), concentrated and 2 M
- Diethyl ether
- Magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Protection of the Amino Group:
 - In a round-bottom flask, dissolve 2-chloro-5-bromoaniline (1.0 equiv) in anhydrous THF under an inert atmosphere.
 - Add di-tert-butyl dicarbonate (1.1 equiv) and stir the mixture at room temperature for 12-16 hours.
 - Monitor the reaction by TLC until the starting material is consumed.

- Remove the solvent under reduced pressure to obtain the Boc-protected aniline, which can be used in the next step without further purification.
- Rationale: The Boc-protecting group is stable to the strongly basic conditions of the lithiation step but is easily removed under acidic conditions during the final workup.
- Lithiation and Borylation:
 - Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous THF in a flask equipped with a dropping funnel and a thermometer, under an inert atmosphere.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.
 - Rationale: The low temperature is critical to prevent side reactions and ensure regioselective lithium-halogen exchange at the bromine position.
 - In a separate flask, dissolve triisopropyl borate (1.5 equiv) in anhydrous THF and cool to -78 °C.
 - Transfer the freshly prepared organolithium solution to the triisopropyl borate solution via cannula, again keeping the temperature below -70 °C.
 - Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
 - Rationale: The borate ester acts as an electrophile, trapping the nucleophilic organolithium species to form a boronate ester intermediate.
- Hydrolysis, Deprotection, and Isolation:
 - Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl.
 - Stir vigorously for 1-2 hours. During this step, the boronate ester is hydrolyzed to the boronic acid, and the Boc group is cleaved.

- Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, dry over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or ether/hexanes) to yield **(3-Amino-4-chlorophenyl)boronic acid hydrochloride** as a solid.

Core Applications in Drug Discovery and Organic Synthesis

The primary utility of **(3-Amino-4-chlorophenyl)boronic acid hydrochloride** stems from its role as a versatile building block in the synthesis of biaryl compounds and other complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.^{[1][7]} (3-Amino-4-chlorophenyl)boronic acid is an excellent substrate for this reaction.

Mechanism Overview: The catalytic cycle generally involves three key steps:

- Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner.
- Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center.
- Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.^[7]

The amino and chloro substituents on the boronic acid can be strategically employed by medicinal chemists. The amino group can serve as a handle for further derivatization or as a key hydrogen bond donor for target engagement. The chlorine atom can modulate the

electronics of the ring system and provide a site for potential metabolic blocking, thereby improving the pharmacokinetic profile of a drug candidate.[2]

Broader Significance of Boronic Acids in Medicinal Chemistry

Boronic acids are not just synthetic intermediates; they are also found as key pharmacophores in several FDA-approved drugs. For instance, Bortezomib (Velcade®) is a dipeptidyl boronic acid that acts as a proteasome inhibitor for the treatment of multiple myeloma.[8] This demonstrates the ability of the boronic acid group to form reversible covalent bonds with active site serine residues in enzymes, making it a valuable functional group for inhibitor design.[8] The synthetic accessibility of functionalized phenylboronic acids like the title compound is therefore critical for the exploration of new chemical space in drug discovery.

Conclusion

(3-Amino-4-chlorophenyl)boronic acid hydrochloride is a high-value chemical reagent that serves as a critical building block for the synthesis of complex organic molecules. Its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, a method widely employed in the pharmaceutical industry. The synthetic routes to this compound are well-established, relying on classical organometallic chemistry and protection group strategies. A thorough understanding of its properties, synthesis, and reactivity allows researchers to effectively leverage this compound in the design and development of novel therapeutics and other advanced materials.

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